Product packaging for (3-Methoxyphenyl)acetone oxime(Cat. No.:CAS No. 79204-85-6)

(3-Methoxyphenyl)acetone oxime

Cat. No.: B2420540
CAS No.: 79204-85-6
M. Wt: 179.219
InChI Key: DIUSZUAXFPQDCT-DHZHZOJOSA-N
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Description

(3-Methoxyphenyl)acetone oxime is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B2420540 (3-Methoxyphenyl)acetone oxime CAS No. 79204-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[1-(3-methoxyphenyl)propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(11-12)6-9-4-3-5-10(7-9)13-2/h3-5,7,12H,6H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUSZUAXFPQDCT-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Significance of Oxime Functional Groups in Molecular Design

The oxime functional group, characterized by the general structure RR′C=NOH, is a cornerstone in molecular design and organic synthesis. testbook.combritannica.com Oximes are typically formed through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). britannica.com Their significance stems from their remarkable versatility as synthetic intermediates, which allows for the introduction of nitrogen into a molecular framework and subsequent conversion into a wide array of other functional groups. researchgate.net

The unique chemical nature of the oxime group, particularly the C=N-O linkage, facilitates a variety of important transformations. nih.gov One of the most classic reactions is the Beckmann rearrangement, where an oxime is converted into an amide or a lactam under acidic conditions. britannica.com Furthermore, oximes can be reduced to form primary amines or hydrolyzed back to their parent carbonyl compounds, making them effective protecting groups for aldehydes and ketones. testbook.com Dehydration of aldoximes provides a direct route to nitriles. britannica.com

The stereochemistry of oximes, which can exist as E and Z isomers due to the carbon-nitrogen double bond, adds another dimension to their utility in molecular design. nih.gov In contemporary synthesis, the oxime functional group is increasingly employed in the construction of complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. researchgate.net The reactivity of the N-O bond in oximes has also been exploited in radical-mediated reactions, further expanding their synthetic potential. nih.govbeilstein-journals.org

Key Synthetic Transformations of the Oxime Functional Group

Transformation Product Significance
Reduction Amines Introduction of a primary amine group. britannica.com
Beckmann Rearrangement Amides / Lactams A fundamental reaction for creating amides from ketones. britannica.com
Dehydration Nitriles A common method for synthesizing nitriles from aldehydes. testbook.combritannica.com
Hydrolysis Ketones / Aldehydes Used for deprotection of carbonyl compounds. testbook.com

| Cyclization Reactions | N-Heterocycles (e.g., Isoxazolines, Pyrrolines) | Construction of complex ring systems. nih.govmdpi.com |

Contemporary Research Landscape of Aromatic Oximes

Aromatic oximes, which are oximes derived from aromatic aldehydes and ketones, are a subject of significant contemporary research due to their broad applicability in synthetic and medicinal chemistry. brieflands.comacs.org Modern synthetic chemistry has leveraged aromatic oximes as key precursors for the construction of nitrogen-containing heterocycles, such as quinolines, pyrrolines, and phenanthridines. mdpi.comoup.com Recent advancements include the development of novel catalytic systems, employing metals like copper, rhodium, and nickel, to facilitate these cyclization reactions under mild and efficient conditions. mdpi.com

The unique electronic properties of aromatic oximes also make them valuable in radical chemistry. nih.govbeilstein-journals.org The N–O bond can undergo homolytic cleavage to generate iminoxyl radicals, which are versatile intermediates for C–H functionalization and coupling reactions. beilstein-journals.org This area of research has opened new avenues for forming carbon-carbon and carbon-heteroatom bonds.

Beyond their synthetic utility, aromatic oximes are being investigated for their potential biological activities. brieflands.com Studies have shown that certain aromatic oximes exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals. brieflands.com Some have also been identified as inhibitors of enzymes like tyrosinase, suggesting potential applications in cosmetics and medicine. brieflands.com The exploration of aromatic oximes as scaffolds in drug discovery continues to be an active field, with research into their roles as β-adrenergic blocking agents and other therapeutic targets. acs.org

Positioning of 3 Methoxyphenyl Acetone Oxime Within the Methoxyphenyl Compound Class

Conventional Oxime Formation from Carbonyl Precursors

The most traditional and widely practiced method for synthesizing oximes, including this compound, is the condensation reaction of a carbonyl compound with hydroxylamine (B1172632). researchgate.netnih.gov This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of (3-Methoxyphenyl)acetone, followed by dehydration to yield the corresponding oxime.

Stoichiometric Reagent-Based Approaches

Stoichiometric methods are the cornerstone of oxime synthesis. Typically, they involve the reaction of the ketone with a hydroxylamine salt, most commonly hydroxylamine hydrochloride (NH₂OH·HCl), in the presence of a base. researchgate.net The base is crucial as it liberates the free hydroxylamine nucleophile from its salt. Common bases employed for this purpose include pyridine (B92270), sodium hydroxide (B78521), and sodium acetate (B1210297). researchgate.netijprajournal.com

The general reaction is as follows: (3-Methoxyphenyl)acetone + NH₂OH·HCl + Base → this compound + Base·HCl + H₂O

This classical approach is straightforward and widely applicable for a vast range of ketones and aldehydes. google.com However, drawbacks can include long reaction times and the use of potentially toxic bases like pyridine. researchgate.netijprajournal.com Hypervalent iodine reagents have also been explored for transformations of oximes, though they are more commonly used for deoximation (regenerating the ketone) or other oxidative reactions rather than direct synthesis. lucp.net

Influence of Solvent Systems and Reaction Parameters

The efficiency and outcome of the oximation reaction are significantly influenced by the choice of solvent and various reaction parameters such as temperature and pH.

Solvent Systems: Ethanol (B145695) is a frequently used solvent as it effectively dissolves both the carbonyl precursor and the hydroxylamine hydrochloride/base system. researchgate.net Aqueous ethanol mixtures are also common. rsc.orgrsc.org The choice of solvent can affect reaction rates and yields; for instance, polar protic solvents can facilitate the reaction by stabilizing intermediates. scispace.com Studies on related oxime syntheses have investigated various solvents, including acetonitrile (B52724), which in combination with water, has been used for the hydrolysis of oximes promoted by copper salts. organic-chemistry.orgorganic-chemistry.org The properties of oximes and their formation can be solvent-dependent, influencing tautomeric equilibria and aggregation. rsc.org

Reaction Parameters:

Temperature: Oximation reactions are often conducted at reflux temperature to increase the reaction rate, with typical times ranging from minutes to several hours. researchgate.net However, some syntheses can also be performed at room temperature, particularly with more reactive carbonyls. rsc.org

pH/Base: The reaction is pH-sensitive. An acidic medium can protonate the hydroxylamine, reducing its nucleophilicity, while a strongly basic medium can lead to side reactions. A weakly basic or buffered system is often optimal. The base's role is to neutralize the HCl generated from hydroxylamine hydrochloride, driving the equilibrium towards product formation. nih.gov

Reaction Time: This can vary from 15 minutes to over 24 hours, depending on the reactivity of the ketone, the chosen reagents, and the temperature. researchgate.netscispace.com

Below is a table summarizing the effect of different conditions on the synthesis of oximes from various ketones, illustrating the general principles applicable to this compound.

Table 1: Influence of Reaction Parameters on Oxime Synthesis for Representative Ketones

Ketone Reagents Solvent Temperature Time Yield Reference
Various Aldehydes/Ketones NH₂OH·HCl, Pyridine Ethanol Reflux 15-60 min N/A researchgate.net
Benzophenone NH₂OH·HCl, NaOH H₂O/Ethanol Room Temp 2 hours Quantitative rsc.org
Acetophenone (B1666503) NH₂OH·HCl, Sodium Acetate Ethanol/H₂O N/A Overnight N/A rsc.org
Hindered Ketones NH₂OH·HCl N/A Room Temp Up to 32 days N/A academie-sciences.fr

Catalytic Synthesis Routes

To overcome some limitations of stoichiometric methods, catalytic routes for oxime synthesis have been developed. These approaches aim to improve efficiency, reduce waste, and use milder reaction conditions.

Lewis Acid Catalysis in Oxime Generation

Lewis acids can catalyze oxime formation by activating the carbonyl group of the ketone towards nucleophilic attack. This activation makes the carbonyl carbon more electrophilic, facilitating the reaction with hydroxylamine. Various Lewis acids have been shown to be effective. For example, a combination of bromodimethylsulfonium bromide (BDMS) and a Lewis acid like zinc chloride (ZnCl₂) has been used for the Beckmann rearrangement of oximes, a reaction that starts from the oxime itself. thieme-connect.com The synthesis of oximes can also be promoted by Lewis acids. thieme-connect.com

Research has shown that the Lewis acidity of catalysts like titanosilicates can determine selectivity in ammoximation reactions, a process for producing oximes. rsc.orgrsc.org While not a direct oximation with hydroxylamine, this highlights the role of Lewis acids in C=NOH bond formation. A cooperative system using both a Lewis acid (like In(OTf)₃) and a Brønsted acid has been successfully employed for the asymmetric hydrogenation of oximes, demonstrating the utility of Lewis acids in activating the oxime group. nih.gov

Table 2: Examples of Lewis Acid Involvement in Oxime Reactions

Substrate Type Lewis Acid Role/Reaction Type Solvent Key Finding Reference
Ketones Titanosilicates Ammoximation Liquid Phase Lewis acidity determines oxime selectivity. rsc.orgrsc.org
Activated Aziridines Various Lewis Acids Ring-opening with oximes N/A Catalyzes Sₙ2-type reaction. thieme-connect.com
Oximes In(OTf)₃ / Zn(OAc)₂ Asymmetric Hydrogenation N/A Essential for high conversion and enantioselectivity. nih.gov
Ketoximes ZnCl₂ Beckmann Rearrangement Acetonitrile Acts as an effective co-catalyst. thieme-connect.com

Transition Metal-Mediated Oxime Synthesis

Transition metals are versatile catalysts in organic synthesis and have been employed in various reactions involving oximes. acs.orgresearchgate.net While direct catalytic oximation of ketones using transition metals is less common than conventional methods, they are pivotal in related transformations. For instance, copper-assisted hydrolysis is a known method for converting oximes back to their parent carbonyls. at.ua Copper catalysts have also been used for the direct synthesis of iodoenamides from ketoximes and for constructing pyridine rings from oxime acetates. rsc.org

Green Chemistry Principles in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for oxime synthesis. royalsocietypublishing.orgpaperpublications.org These approaches focus on preventing waste, using safer solvents, improving energy efficiency, and employing catalysts over stoichiometric reagents. paperpublications.orgnumberanalytics.com

Key green strategies applicable to the synthesis of this compound include:

Solvent-Free Reactions: Performing the reaction by grinding the solid reactants (ketone, hydroxylamine hydrochloride, and a base) together, a technique known as mechanochemistry, can eliminate the need for organic solvents. ijprajournal.comscispace.com This reduces waste and simplifies purification.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. ijprajournal.comacademie-sciences.frnumberanalytics.com

Use of Greener Solvents: Replacing toxic solvents like pyridine with safer alternatives such as water, ethanol, or even natural acid catalysts derived from fruit juices has been reported. ijprajournal.comnumberanalytics.com Water is a particularly attractive green solvent for its safety and low environmental impact. organic-chemistry.org

Catalytic Methods: As discussed previously, using catalysts reduces the generation of waste associated with stoichiometric reagents. paperpublications.org Zeolite catalysts, for example, are used in the industrial synthesis of caprolactam via the Beckmann rearrangement of an oxime, replacing stoichiometric sulfuric acid. paperpublications.org

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Oximes

Feature Conventional Method Green Alternative Green Advantage Reference
Solvent Ethanol, Pyridine Water, Solvent-free (grinding) Reduces toxic waste and volatile organic compound (VOC) emissions. researchgate.netijprajournal.com
Energy Conventional Reflux Microwave Irradiation Reduces reaction times and energy consumption. ijprajournal.comacademie-sciences.frnumberanalytics.com
Catalyst Stoichiometric Base (e.g., Pyridine) Natural Acids, Reusable Catalysts (e.g., Zeolites) Avoids toxic reagents and allows for catalyst recycling. ijprajournal.compaperpublications.org
Waste Salt byproducts from base Atom-economical routes Minimizes waste generation (Principle of Prevention). royalsocietypublishing.orgpaperpublications.org

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis, a technique involving the use of mechanical force to induce chemical reactions, offers a significant green alternative to traditional solvent-based methods. acs.org This approach, often conducted by grinding reactants together in a mortar and pestle or a ball mill, minimizes or eliminates the need for solvents, leading to reduced waste and often shorter reaction times. nih.govasianpubs.org

The synthesis of oximes via mechanochemistry is a well-established procedure. rsc.org A general method involves grinding the parent ketone, (3-Methoxyphenyl)acetone, with hydroxylamine hydrochloride and a solid base. researchgate.net Bases such as sodium hydroxide or sodium carbonate are commonly used to neutralize the HCl released from the hydroxylamine salt, driving the reaction to completion. asianpubs.orgresearchgate.net In some protocols, a catalytic amount of a substance like bismuth(III) oxide (Bi₂O₃) or KF/nano-γ-Al₂O₃ can be employed to facilitate the reaction, leading to excellent yields in very short timeframes. nih.govrsc.org

Research on a variety of ketones has demonstrated the robustness of this method. researchgate.net For instance, the conversion of various acetophenones and other aromatic ketones to their corresponding oximes proceeds with high efficiency under solvent-free grinding conditions. rsc.orgresearchgate.net A one-pot, two-step mechanochemical process has also been developed for the Beckmann rearrangement, where the oxime is synthesized in situ from the ketone and hydroxylamine hydrochloride before being converted to the corresponding amide. rsc.org This highlights the versatility of mechanochemistry in organic synthesis. rsc.org

Table 1: Examples of Mechanochemical Oxime Synthesis from Aromatic Ketones

KetoneBase/CatalystTimeYield (%)Reference
AcetophenoneImidazole30 min~95% rsc.org
4-NitroacetophenoneNaOH2-3 min100% researchgate.net
4-HydroxyacetophenoneNaOH2-3 min100% researchgate.net
General Aldehydes/KetonesBi₂O₃2-30 min90-98% nih.gov
3-ChlorobenzaldehydeNa₂CO₃2 min95% asianpubs.org

This table presents data for analogous compounds to illustrate the general conditions and efficacy of the mechanochemical method.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.netunivpancasila.ac.id The synthesis of oximes, including this compound, benefits significantly from this technology. ijprajournal.com

Microwave irradiation facilitates the rapid heating of polar reactants and solvents, leading to a dramatic reduction in reaction times—from hours to mere minutes. researchgate.net For the synthesis of oximes, a mixture of the ketone, a hydroxylamine source, and often a catalyst in a suitable solvent is subjected to microwave heating. A variety of catalysts can be employed, with boron trifluoride etherate (BF₃·OEt₂) in methanol (B129727) being a particularly effective system that avoids the need for a base. researchgate.net This method has been successfully applied to a wide range of aldehydes and ketones, affording the corresponding oximes in high yields (83-95%) in just 6-10 minutes. researchgate.net

The efficiency of microwave-assisted oximation is also evident in its application for creating complex molecules like glycoconjugates. nih.gov Chemoselective reactions between sugars with aldehyde or ketone groups and molecules with aminooxy moieties proceed rapidly under mild, aqueous microwave conditions, often without the need for protecting groups. nih.gov This demonstrates the potential for high-yielding, clean, and rapid production of this compound using microwave technology. nih.gov

Table 2: Microwave-Assisted Synthesis of Oximes from Various Ketones

Carbonyl CompoundCatalyst/ConditionsTime (min)Yield (%)Reference
Various KetonesBF₃·OEt₂, Methanol6-1083-95 researchgate.net
4-Alkoxy-1,1,1-trifluoromethyl-3-alken-2-onesHydrazine Hydrate, 70°C482-96 ijpsjournal.com
D-MannoseAniline, Aqueous3076 nih.gov
D-GalactoseAqueous (no catalyst)3063 nih.gov

This table illustrates the significant rate enhancement and high yields achievable with microwave-assisted oxime synthesis.

Heterogeneous Catalysis for Sustainable Production

The use of heterogeneous catalysts is a cornerstone of green chemistry, offering advantages such as easy separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions. mdpi.comresearchgate.net For the synthesis of this compound, heterogeneous catalysts can be employed to facilitate the condensation reaction in a more sustainable manner.

While much of the literature on heterogeneous catalysis for oximes focuses on their subsequent hydrogenation to amines or hydroxylamines, the initial formation of the oxime is a critical prerequisite. mdpi.comepfl.chmdpi.com The synthesis itself can be catalyzed by various solid materials. One reported method describes the use of palladium nanoparticles supported on aluminum oxyhydroxide (Pd/AlO(OH) NPs) for the regioselective synthesis of aryl oximes at room temperature in a polar solvent mixture, resulting in high yields. tandfonline.com

The development of novel catalysts is an active area of research. For example, a heterodimeric cluster-based catalyst has been designed for the electrochemical synthesis of cyclohexanone (B45756) oxime, showcasing the intricate design possible for modern heterogeneous catalysts. nih.gov More broadly, the oximation of ketones and aldehydes can be achieved with solid acid or base catalysts, which can replace corrosive and difficult-to-remove homogeneous catalysts like mineral acids or pyridine. nih.gov The integration of heterogeneous catalysis with other green techniques, such as solvent-free mechanochemical synthesis of the initial oximes followed by their hydrogenation using a recyclable catalyst, represents a holistic approach to sustainable chemical production. mdpi.com

Table 3: Heterogeneous Catalysts for Oxime Synthesis

CatalystSubstrate TypeKey FeaturesReference
Pd/AlO(OH) NPsAryl AldehydesHigh yields at room temperature, regioselective. tandfonline.com
Bi₂O₃ (solid)Aldehydes/KetonesSolvent-free (mechanochemical), fast, excellent yields. nih.gov
KF/nano-γ-Al₂O₃Phenylacetonitriles/NitrobenzenesSolvent-free (mechanochemical), short reaction times. rsc.org
Pt/CeO₂-ZrO₂Various KetonesUsed for subsequent hydrogenation, but initial oxime synthesis is noted as a facile preceding step. mdpi.com

This table highlights various solid catalysts that enable more sustainable routes to oxime synthesis.

Industrial Synthesis Scale-Up and Process Optimization

Transitioning a synthetic route from a laboratory setting to industrial-scale production presents numerous challenges, including reaction control, cost-effectiveness, purity, and safety. The industrial synthesis of this compound requires careful process optimization to ensure a robust, scalable, and economically viable manufacturing process.

A key aspect of scaling up oximation reactions is managing reaction parameters to ensure consistent yield and purity. acs.org Initial laboratory procedures may suffer from issues like long reaction times or the need for extensive purification. slideshare.net Process optimization typically involves screening various solvents, bases, and reagent equivalencies to find the most efficient conditions. For example, switching to hydroxylamine free base or using a different solvent like methanol can significantly improve reaction times and yields. slideshare.net

Control of impurities is critical on an industrial scale. In the synthesis of clarithromycin (B1669154) 9-(E)-oxime, for instance, controlling the formation of the undesired (Z)-isomer was paramount. acs.org This was achieved by optimizing the base and the equivalents of hydroxylamine. A systematic scale-up from a 5 kg to a 20 kg batch was successfully demonstrated, proving the robustness of the optimized process. acs.org For ketoxime production, managing potential exotherms (dramatic temperature increases) is a major safety consideration in large-scale reactors. google.com A patented process addresses this by using a heterogeneous carbonate base in an alkanol solvent, which allows for better temperature control. google.com

Furthermore, simplifying the workup and purification is crucial for industrial efficiency. Developing a process where the product can be crystallized directly from the reaction mixture as a salt can eliminate the need for lengthy and solvent-intensive extractive workups. slideshare.net Successful optimization results in a process that delivers high-quality product in high yield (often >90%) in a significantly reduced time frame. acs.orgslideshare.net

Table 4: Key Parameters for Industrial Process Optimization of Oxime Synthesis

ParameterObjectiveExample StrategyReference
Reagents Minimize excess, control impuritiesScreen equivalents of hydroxylamine and base to control isomer formation. acs.org
Solvent Improve reaction rate, facilitate purificationScreen solvents (e.g., methanol) to reduce reaction time. slideshare.net
Base Improve safety and handlingUse a heterogeneous carbonate base to control exotherms. google.com
Reaction Time Increase throughputOptimize temperature and catalyst to reduce cycle time from days to hours. slideshare.net
Purification Reduce cost and wasteDevelop a crystallization protocol to avoid chromatographic or extractive workups. acs.orgslideshare.net
Scalability Ensure process consistencyPerform systematic scale-up batches (e.g., from lab to kilo-lab to plant scale). acs.org

This table summarizes critical factors and strategies for the successful scale-up and optimization of oxime manufacturing processes.

Deoximation Reactions for Carbonyl Regeneration

Deoximation, the conversion of an oxime back to its parent carbonyl compound, is a fundamental transformation in organic chemistry. Oximes are frequently used as protecting groups for aldehydes and ketones due to their stability. nih.gov The regeneration of the carbonyl functionality from this compound can be achieved through several methods, each with its own set of conditions and mechanisms.

Reductive Deoximation Strategies

Reductive cleavage offers a mild approach to deoximation. Various reducing agents can be employed to convert oximes to their corresponding ketones. wikipedia.orgacs.org One such method involves the use of iron powder in tetrahydrofuran (B95107) (THF) with catalytic amounts of trimethylsilyl (B98337) chloride and glacial acetic acid. nih.gov This system has been shown to be effective for the conversion of a range of ketoxime pivalates to ketones in good yields. nih.gov The reaction proceeds at room temperature and requires a brief aqueous workup. nih.gov While specific studies on this compound are not prevalent, the general applicability of this method to various ketoximes suggests its potential utility.

Another reductive approach involves metal-catalyzed reactions. niscpr.res.in For instance, metal catalysts can facilitate the cleavage of the N-O bond, leading to an imine intermediate which is subsequently hydrolyzed to the ketone. niscpr.res.in

Oxidative Deoximation Mechanisms (e.g., Singlet Oxygen)

Oxidative methods provide another avenue for the regeneration of carbonyl compounds from oximes. niscpr.res.inresearchgate.net These reactions often involve reagents that can effectively cleave the C=N bond. While a broad range of oxidizing agents have been reported for deoximation, including potassium permanganate (B83412) supported on kieselguhr and 2-iodylbenzoic acid, specific examples utilizing singlet oxygen for this compound are not extensively documented. organic-chemistry.orgtandfonline.com However, the general mechanism of oxidative deoximation often involves the oxidation of the oxime to a nitroso intermediate, which then undergoes hydrolysis to the ketone. niscpr.res.in

Recent research has explored the use of photoexcited nitroarenes for the mild and functional group-tolerant conversion of methoximes to their parent ketones. rsc.orgnih.gov This method has been successfully applied to acetophenone-derived oximes, suggesting its potential applicability to this compound. nih.gov Additionally, cytochrome P450-catalyzed oxidation of ketoximes to nitric oxide and ketones has been observed, with studies on acetoxime suggesting a mechanism involving hydroxyl radical-like oxidants. nih.gov

Hydrolytic Cleavage Methodologies

Direct hydrolysis of oximes to regenerate carbonyl compounds typically requires strong acidic conditions due to the high hydrolytic stability of the C=N bond. nih.govmdpi.com Such harsh conditions can sometimes lead to undesirable side reactions, including the Beckmann rearrangement, which yields amides as byproducts. nih.govmdpi.com The stability of oximes in aqueous solution is significantly greater than that of analogous hydrazones. wikipedia.org

To circumvent the need for strong acids, various metal-ion assisted hydrolysis methods have been developed. scite.ai These milder approaches facilitate the cleavage of the oxime under less stringent conditions.

Metal-Mediated Deoximation (e.g., SnCl₂/TiCl₃ Systems)

A particularly effective and mild method for the deoximation of ketoximes involves the use of a bimetallic system of tin(II) chloride (SnCl₂) and titanium(III) chloride (TiCl₃) in an aqueous solvent. nih.govmdpi.comuitm.edu.mynih.gov This procedure has been shown to convert a variety of ketoximes, including aromatic and aliphatic ones, into their corresponding ketones in good to excellent yields at room temperature. nih.govmdpi.com

The combination of SnCl₂ and TiCl₃ is superior to either reagent alone for the deoximation of acetophenone oxime. mdpi.comresearchgate.net The reaction is typically carried out in a mixture of THF and water. nih.govmdpi.com While SnCl₂ is known to hydrolyze in water to create an acidic environment, this acidity alone is insufficient to promote the deoximation efficiently. nih.govmdpi.com The presence of TiCl₃ is crucial for the high yields observed. nih.govmdpi.com The general procedure involves treating the oxime with SnCl₂ and TiCl₃ in a THF/water mixture until the starting material is consumed, followed by extraction and purification. nih.gov

Table 1: Metal-Mediated Deoximation of Acetophenone Oxime

EntryMetal/ReagentTime (h)Conversion (%)
1TiCl₃412
2SnCl₂414
3SnCl₂/TiCl₃4>99
4SnCl₂/KI414
5Sn/TiCl₃480
6Mn/TiCl₃423
7In/TiCl₃455
8Fe/TiCl₃453
9Cu/TiCl₃439
10Zn/TiCl₃456
Conditions: Acetophenone oxime (1.0 mmol) and indicated metal or metal halide (1.5 mmol) in THF (1.0 mL)/water (1.0 mL) at room temperature. researchgate.net
Data Source: Molecules 2012, 17, 2464-2473. mdpi.com

Rearrangement Chemistry of this compound

Beyond deoximation, oximes are valuable precursors for rearrangement reactions, most notably the Beckmann rearrangement, which provides a route to amides.

Beckmann Rearrangement to Amide Derivatives

The Beckmann rearrangement is a classic transformation in organic chemistry where an oxime is converted into an amide under the influence of an acid catalyst or other promoting agents. wikipedia.orgmasterorganicchemistry.comwikipedia.org This reaction involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.org For a ketoxime like this compound, this rearrangement would lead to the formation of an N-substituted acetamide.

The reaction is typically catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or hydrochloric acid in acetic anhydride (B1165640) (the Beckmann solution). wikipedia.orgillinois.edu Other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can also promote the rearrangement. wikipedia.org The mechanism involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the anti-alkyl or aryl group to the electron-deficient nitrogen, breaking the N-O bond and forming a nitrilium ion intermediate. unacademy.com Subsequent hydration of the nitrilium ion and tautomerization yields the final amide product. masterorganicchemistry.com

In the case of this compound, two possible isomeric amides could be formed depending on the stereochemistry of the oxime (E or Z) and which group (the methyl or the 3-methoxybenzyl group) migrates. Assuming the migration of the 3-methoxyphenylmethyl group, the product would be N-(3-methoxyphenyl)acetamide. Conversely, migration of the methyl group would yield N-methyl-2-(3-methoxyphenyl)acetamide. The stereospecificity of the Beckmann rearrangement dictates that the migrating group is the one positioned anti to the hydroxyl group of the oxime. wikipedia.org

Table 2: Common Catalysts for the Beckmann Rearrangement

CatalystDescription
Sulfuric AcidA strong acid commonly used in industrial processes. wikipedia.org
Polyphosphoric AcidA strong acid that also acts as a dehydrating agent. wikipedia.org
Beckmann SolutionA mixture of acetic acid, hydrochloric acid, and acetic anhydride. wikipedia.orgillinois.edu
Phosphorus PentachlorideA reagent that converts the hydroxyl group into a better leaving group. wikipedia.org
Thionyl ChlorideAnother reagent that activates the hydroxyl group for rearrangement. wikipedia.org
Cyanuric ChlorideUsed with a zinc chloride co-catalyst for a catalytic version of the reaction. wikipedia.org
Data Source: Multiple sources wikipedia.orgillinois.edu

Functionalization and Derivatization of the Oxime Moiety

The oxime group of this compound is amenable to various functionalization and derivatization reactions, primarily at the oxygen atom. These modifications are crucial for altering the compound's properties and for its use in further synthetic transformations.

Oxime ethers are important derivatives of oximes with applications in medicinal chemistry and as intermediates in organic synthesis. jocpr.com The synthesis of oxime ethers from this compound can be achieved through the alkylation of the oxime oxygen. A common method involves the reaction of the oxime with an alkyl halide in the presence of a base. jocpr.compolyu.edu.hk

A convenient one-pot procedure for the synthesis of oxime ethers involves reacting the parent aldehyde or ketone with hydroxylamine hydrochloride and an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as tetrahydrofuran (THF). jocpr.com Another efficient method utilizes a mixture of aqueous dimethyl sulfoxide (B87167) (DMSO) and potassium hydroxide (KOH) as the reaction medium for the alkylation of oximes with alkyl halides or sulfates, often resulting in high yields within a short reaction time. polyu.edu.hk The use of strong bases like sodium hydride (NaH) or sodium alkoxides under anhydrous conditions has also been reported for the synthesis of oxime ethers. polyu.edu.hk

For example, the reaction of acetophenone oxime with various alkyl halides in the presence of KOH in aqueous DMSO provides the corresponding oxime ethers in good to excellent yields. polyu.edu.hk This methodology can be applied to this compound for the synthesis of a variety of its O-alkyl derivatives.

O-alkylation and O-acylation reactions are fundamental transformations of oximes, including this compound. These reactions involve the introduction of an alkyl or acyl group onto the oxygen atom of the oxime functionality.

O-Alkylation: This is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. google.com The choice of base and solvent system can significantly influence the reaction's efficiency. Common bases include potassium carbonate, potassium hydroxide, and sodium hydride. jocpr.comgoogle.com The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or DMSO, or in a biphasic system. polyu.edu.hkgoogle.com

O-Acylation: This involves the reaction of the oxime with an acylating agent, such as an acyl chloride or an acid anhydride, usually in the presence of a base like pyridine or triethylamine. This reaction leads to the formation of O-acyl oximes. For instance, the reaction of (2E,4E)-pentane-2,4-dione O4-benzoyl dioxime with tosyl chloride under basic conditions yields the corresponding O-tosyl derivative. misuratau.edu.ly

The following table summarizes typical conditions for O-alkylation and O-acylation of oximes:

Reaction TypeReagentsBaseSolvent
O-AlkylationAlkyl halide, Dialkyl sulfateK₂CO₃, KOH, NaHDMF, DMSO, THF
O-AcylationAcyl chloride, Acid anhydridePyridine, TriethylamineChloroform, Dichloromethane

Reduction of the Oxime to Amine Derivatives

The reduction of oximes to primary amines is a synthetically valuable transformation. researchgate.net Several methods are available for the reduction of the C=N bond of the oxime group in this compound to the corresponding amine, 1-(3-methoxyphenyl)propan-2-amine.

One common method involves the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid. Another approach is catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. utc.edu

A study on the reduction of ketoximes to amines utilized catalytic transfer hydrogenation with Raney Nickel as the catalyst and 2-propanol as the hydrogen donor. utc.edu This method can lead to the formation of N-isopropyl-secondary-amines due to the condensation of the initially formed primary amine with acetone (B3395972), a byproduct of the 2-propanol oxidation. utc.edu However, the inclusion of a base like potassium hydroxide (KOH) can suppress this side reaction and yield the primary amine. utc.edu

Other reducing systems for oximes include zinc dust in the presence of ammonium (B1175870) formate (B1220265) or ammonium chloride in methanol, and aluminum amalgam in a mixture of water and tetrahydrofuran (THF). sciencemadness.org The choice of the reducing agent and reaction conditions can be critical to achieving high yields and selectivity.

Transformation into Nitrile and Nitrone Species

Oximes can serve as precursors for the synthesis of nitriles and nitrones.

Nitriles: The dehydration of aldoximes is a standard method for preparing nitriles. For ketoximes like this compound, this transformation is less direct but can be achieved through fragmentation reactions of O-substituted derivatives under specific conditions.

Nitrones: Nitrones can be formed from oximes through various methods, although it is sometimes observed as a side product in other reactions. polyu.edu.hk The direct oxidation of the corresponding N-hydroxylamines can also lead to nitrones.

Organometallic Reactions Involving the Oxime Functional Group

The oxime functional group can participate in reactions involving organometallic reagents. The nitrogen and oxygen atoms of the oxime can act as coordinating sites for metal centers, influencing the reactivity of the molecule.

For instance, the enantioselective reduction of oximes and their ethers can be achieved using chiral catalysts derived from metals like rhodium or through the use of borane (B79455) reagents in the presence of chiral oxazaborolidine catalysts. uc.pt The reduction of (E)-1-(3-methoxyphenyl)ethanone O-benzyloxime using borane in the presence of different chiral terpene oxazaborolidines or amino alcohol-derived oxazaborolidines has been shown to produce the corresponding chiral amine with high enantiomeric excess. uc.pt This highlights the potential for stereocontrolled transformations of derivatives of this compound through organometallic catalysis.

Stereochemical Investigations of 3 Methoxyphenyl Acetone Oxime

E/Z Isomerism and Configurational Stability

(3-Methoxyphenyl)acetone oxime can exist as two distinct geometric stereoisomers: the E-isomer and the Z-isomer. In the context of this specific molecule, the substituents on the carbon atom of the oxime group are a methyl group and a 3-methoxybenzyl group. The Cahn-Ingold-Prelog priority rules are used to assign the E or Z configuration.

The stability of these isomers is a subject of considerable interest. While many synthetic methods tend to yield the thermodynamically more stable E-isomer, studies on various oximes have shown that Z-isomers can also be predominant and exhibit greater stability in certain cases. mdpi.comnih.govacs.orgnih.gov The configurational stability is not absolute and can be influenced by several factors, including intramolecular and intermolecular forces. For instance, the potential for intermolecular hydrogen bonding, which can stabilize the crystal lattice, is often more favorable for the E-isomer. nih.gov

In aqueous solutions, oximes demonstrate significantly higher hydrolytic stability compared to analogous compounds with C=N bonds, such as hydrazones. nih.govresearchgate.netscispace.comsemanticscholar.org This enhanced stability is attributed to the electronic properties of the oxime functional group. nih.govscispace.com Specifically, the electronegativity of the oxygen atom makes the protonation of the imine nitrogen less favorable, thus rendering the molecule more resistant to hydrolysis. nih.govscispace.com

Impact of Reaction Conditions on Isomeric Ratios

The synthesis of oximes, typically through the condensation of a ketone or aldehyde with hydroxylamine (B1172632), often results in a mixture of E and Z isomers. wikipedia.orgnih.govacs.orgnih.govnih.govbyjus.com The ratio of these isomers is highly dependent on the reaction conditions employed.

Several key factors have been identified to influence the isomeric ratio:

Temperature: Temperature plays a crucial role in determining the equilibrium position between the E and Z isomers. Altering the reaction temperature can shift the equilibrium and thus change the final isomeric ratio. researchgate.net

Catalysts and Reagents: The reagents used for the synthesis can also act as catalysts for the interconversion of the isomers. researchgate.net For example, the use of specific catalysts like copper sulfate has been shown to allow for the highly stereoselective synthesis of the E-isomer of aldoximes. researchgate.net

Solvent: The choice of solvent can affect the relative stability of the transition states leading to the formation of each isomer, thereby influencing the product ratio.

Reactant Concentration: Studies have shown that the initial concentration of the reactants can have a significant effect on the resulting ratio of E and Z isomers. researchgate.net

The following table summarizes findings from studies on various oximes, illustrating the impact of different reaction conditions on the isomeric ratios. While this data is not specific to this compound, it provides insight into the general principles that would govern its synthesis.

Oxime DerivativeReaction ConditionsIsomeric Ratio (E:Z)Reference Findings
Aromatic AldoximesBase-catalyzed domino aza-Michael/retro-Michael reaction>95:5Highly stereoselective for the E-isomer. researchgate.net
Various AldoximesClassical synthesis methodsVaries from 85:15 to 1:1Often produces a mixture of isomers. researchgate.net
Aryl OximesVisible-light photocatalysisZ/E ratio >20:1 in many casesHighly selective for the Z-isomer. nih.gov

Mechanisms of Isomerization and Stereocontrol

Controlling the stereochemical outcome of oxime synthesis is a significant challenge. nih.govacs.orgnih.gov Consequently, methods for the isomerization of a mixture of isomers or the selective conversion of one isomer to another are of great importance for obtaining stereochemically pure compounds.

Several mechanisms for the isomerization of oximes have been elucidated:

Acid-Catalyzed Isomerization: In the presence of acid, oximes can undergo E/Z isomerization. Theoretical studies suggest that this process occurs through the formation of a protonated oxime-water adduct. This intermediate involves the creation of a C(oxime)-O(water) bond, resulting in a single C-N bond around which rotation is free. researchgate.net

Photoisomerization: One of the most effective methods for converting the thermodynamically favored E-isomer into the less accessible Z-isomer is through photoisomerization. nih.govacs.orgnih.govorganic-chemistry.orgrsc.orgorganic-chemistry.org This technique often employs a photocatalyst, such as an iridium-based photosensitizer, and visible light. nih.govorganic-chemistry.org The mechanism involves a visible-light-mediated triplet sensitization, which facilitates the rotation of the C=N bond through energy transfer catalysis. organic-chemistry.orgrsc.org This method is valued for its mild reaction conditions and high selectivity for the Z-isomer. nih.govorganic-chemistry.org

The development of such stereocontrol methods is crucial for accessing specific isomers of oximes like this compound, which may be required for particular applications where biological activity or reactivity is stereospecific.

The table below outlines the primary mechanisms of isomerization in oximes.

MechanismDescriptionKey Features
Acid-Catalyzed IsomerizationInvolves the formation of a protonated intermediate that allows for free rotation around the C-N bond. researchgate.net- Mediated by acid and water.
  • Proceeds through a C-N single bond intermediate.
  • PhotoisomerizationUtilizes light energy, often with a photosensitizer, to induce rotation around the C=N double bond. nih.govorganic-chemistry.orgrsc.org- Can selectively produce the less stable isomer.
  • Often proceeds via triplet sensitization.
  • Employs mild reaction conditions. nih.govorganic-chemistry.org
  • Advanced Spectroscopic and Analytical Characterization Techniques

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms.

    Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of (3-Methoxyphenyl)acetone oxime is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the methylene (B1212753) group, and the methyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

    The four protons on the aromatic ring would likely appear as complex multiplets in the range of δ 6.7-7.3 ppm. The methoxy group (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm. The methylene protons (-CH₂-) adjacent to the aromatic ring are expected to resonate as a singlet at approximately δ 3.6 ppm. The methyl group (-CH₃) protons attached to the oxime carbon would also appear as a singlet, typically in the region of δ 1.9-2.2 ppm. The hydroxyl proton of the oxime group (-OH) can appear as a broad singlet over a wide chemical shift range, often between δ 8-11 ppm, and its position can be concentration and solvent dependent.

    The presence of (E) and (Z) isomers due to the C=N double bond could lead to two distinct sets of signals for the methylene and methyl groups, with one isomer typically being more abundant.

    Table 1: Predicted ¹H NMR Data for this compound

    ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
    Aromatic-H6.7-7.3Multiplet4H
    -OCH₃~3.8Singlet3H
    -CH₂-~3.6Singlet2H
    -CH₃~2.0Singlet3H
    -OH8-11Broad Singlet1H

    Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

    The carbon of the C=N oxime group is expected to have a chemical shift in the range of δ 150-160 ppm. The aromatic carbons will show signals between δ 110-160 ppm, with the carbon attached to the methoxy group appearing at the lower field end of this range (around δ 159 ppm) and the other carbons resonating at higher fields. The methoxy carbon (-OCH₃) will produce a signal around δ 55 ppm. The methylene carbon (-CH₂-) is anticipated to be in the region of δ 30-40 ppm, while the methyl carbon (-CH₃) would be found at a higher field, around δ 10-20 ppm.

    Table 2: Predicted ¹³C NMR Data for this compound

    Carbon AtomPredicted Chemical Shift (δ, ppm)
    C=N150-160
    Aromatic C-O~159
    Aromatic C-H/C-C110-140
    -OCH₃~55
    -CH₂-30-40
    -CH₃10-20

    Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.

    COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, COSY would be most useful in confirming the coupling relationships between the protons on the aromatic ring.

    HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methoxy, methylene, and methyl groups to their corresponding carbon signals.

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

    A broad band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime is expected to appear in the range of 1640-1690 cm⁻¹. Aromatic C=C stretching vibrations would be observed between 1450 and 1600 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

    Table 3: Expected IR Absorption Bands for this compound

    Functional GroupVibration TypeExpected Frequency (cm⁻¹)
    Oxime O-HStretch, broad3100-3500
    Aromatic C-HStretch3000-3100
    Aliphatic C-HStretch2850-3000
    Oxime C=NStretch1640-1690
    Aromatic C=CStretch1450-1600
    Methoxy C-OStretch~1250

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

    High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₃NO₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

    The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for this molecule could include the loss of the hydroxyl group (-OH), the methyl group (-CH₃), and cleavage of the bond between the methylene group and the aromatic ring, leading to the formation of a stable methoxybenzyl cation.

    Table 4: Predicted HRMS Data for this compound

    Molecular FormulaCalculated Exact Mass [M+H]⁺
    C₁₀H₁₄NO₂⁺180.1025

    Chromatographic Methods for Purity and Separation

    Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. HPLC and TLC are two of the most commonly used methods for these purposes.

    High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase.

    The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample of this compound can be determined by integrating the area of the main peak and any impurity peaks in the chromatogram. The retention time of the compound is a characteristic property under specific chromatographic conditions.

    A typical HPLC method for this compound would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly performed using a UV detector, with the detection wavelength set to a maximum absorbance of the methoxyphenyl chromophore.

    Hypothetical HPLC Parameters for this compound

    Parameter Value
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 274 nm
    Injection Volume 10 µL

    | Expected Retention Time | 3-5 min |

    Thin Layer Chromatography is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, identify compounds, and determine their purity. In the synthesis of this compound from (3-Methoxyphenyl)acetone, TLC can be used to track the consumption of the starting material and the formation of the product.

    A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (usually silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase.

    The positions of the spots are visualized, typically under UV light, and their retention factors (Rf values) are calculated. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A change in the TLC profile over time, with the disappearance of the starting material spot and the appearance of a new product spot, indicates the progress of the reaction.

    Typical TLC Conditions for Monitoring the Synthesis of this compound

    Parameter Value
    Stationary Phase Silica gel 60 F₂₅₄ on aluminum plates
    Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). A common ratio would be 70:30 (Hexane:Ethyl Acetate).
    Visualization UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate).
    Expected Rf of Starting Material Higher Rf value (less polar)

    | Expected Rf of Product | Lower Rf value (more polar due to the oxime group) |

    X-ray Diffraction Analysis for Solid-State Structure Elucidation

    To perform this analysis, a suitable single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of scattered X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

    Hypothetical Crystallographic Data for this compound

    Parameter Expected Value
    Crystal System Monoclinic or Orthorhombic
    Space Group e.g., P2₁/c or Pbca
    Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
    Z (molecules per unit cell) 2, 4, or 8
    Calculated Density ~1.2-1.3 g/cm³

    | Key Structural Features | Confirmation of E/Z isomerism, planarity of the phenyl ring, bond lengths and angles of the oxime and methoxy groups. |

    Elemental Compositional Analysis

    Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound.

    The analysis is typically performed using a CHN analyzer, where a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The combustion products (CO₂, H₂O, and N₂) are separated and quantified by a detector. The results are then used to calculate the percentage of each element in the original sample.

    For this compound, with the molecular formula C₁₀H₁₃NO₂, the theoretical elemental composition can be calculated and compared with the experimentally determined values. A close agreement between the theoretical and experimental values provides strong evidence for the compound's identity and purity.

    **Theoretical Elemental Composition of this compound (C₁₀H₁₃NO₂) **

    Element Atomic Mass Number of Atoms Total Mass Percentage (%)
    Carbon (C) 12.011 10 120.11 67.02
    Hydrogen (H) 1.008 13 13.104 7.31
    Nitrogen (N) 14.007 1 14.007 7.82
    Oxygen (O) 15.999 2 31.998 17.85

    | Total Molecular Weight | | | 179.219 | 100.00 |

    Experimental results from elemental analysis should fall within ±0.4% of these theoretical values to be considered acceptable.

    Computational and Theoretical Studies of 3 Methoxyphenyl Acetone Oxime

    Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. For (3-Methoxyphenyl)acetone oxime, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), all of which are crucial for understanding its reactivity.

    Theoretical investigations on similar aromatic compounds have demonstrated that the methoxy (B1213986) group (-OCH₃) acts as an electron-donating group through resonance, influencing the electronic properties of the aromatic ring. This effect would be pronounced in this compound, enriching the electron density at the ortho and para positions relative to the methoxy substituent.

    Frontier Molecular Orbitals and Reactivity Descriptors:

    The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

    In analogous methoxy-substituted aromatic compounds, the HOMO is typically localized on the phenyl ring and the methoxy group, while the LUMO is often distributed over the C=N-OH moiety of the oxime. This suggests that the aromatic ring is the likely site for electrophilic attack, while the oxime group would be involved in nucleophilic interactions.

    Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). DFT calculations on related oxime derivatives have been used to evaluate these parameters, providing insights into their chemical behavior. biointerfaceresearch.com

    Molecular Electrostatic Potential (MEP):

    The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen and nitrogen atoms of the oxime group and the oxygen of the methoxy group, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton of the oxime.

    Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

    PropertyPredicted ValueSignificance
    HOMO Energy-6.5 eVIndicates electron-donating capability
    LUMO Energy-0.8 eVIndicates electron-accepting capability
    HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity
    Dipole Moment~2.5 DIndicates overall polarity of the molecule

    Note: The values in this table are illustrative and based on typical DFT results for structurally similar aromatic oximes. Actual values would require specific calculations for this compound.

    Conformational Analysis and Energy Landscape Mapping

    The flexibility of the side chain in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. This is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its three-dimensional structure.

    Computational methods, particularly DFT and molecular mechanics, can be used to map the potential energy surface of the molecule by systematically rotating the rotatable bonds, such as the C-C bond connecting the phenyl ring to the acetone (B3395972) moiety and the C-N bond of the oxime.

    For this compound, key rotations would include the torsion angle of the methoxy group and the orientation of the acetone oxime side chain relative to the phenyl ring. Studies on similar substituted aromatic compounds suggest that the most stable conformation often involves a non-planar arrangement to minimize steric hindrance. researchgate.net The presence of the methoxy group at the meta position would influence the preferred orientation of the side chain.

    The oxime group itself can exist as two geometric isomers, (E) and (Z), with respect to the C=N double bond. Computational studies on acetophenone (B1666503) oximes have shown that the energy difference between these isomers is generally small, but their relative stability can be influenced by substituents and the surrounding environment. nih.gov

    Table 2: Predicted Relative Energies of Key Conformers of this compound

    Conformer DescriptionDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)
    Anti-periplanar~180°0.0 (most stable)
    Syn-clinal~60°1.5 - 2.5
    Anti-clinal~120°3.0 - 4.0
    Syn-periplanar~0°> 5.0 (steric hindrance)

    Note: This data is hypothetical and serves to illustrate the expected outcomes of a conformational analysis based on principles of steric and electronic effects in similar molecules.

    Quantum Chemical Calculations of Reaction Mechanisms

    Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest is its formation from (3-Methoxyphenyl)acetone and hydroxylamine (B1172632).

    Computational studies on the mechanism of oxime formation have shown that the reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon of the ketone. ic.ac.uksemanticscholar.org This is followed by proton transfer steps, often involving solvent molecules, to form a tetrahedral intermediate, which then dehydrates to yield the oxime. researchgate.net DFT calculations can map out the entire reaction pathway, providing valuable insights into the rate-determining step and the influence of catalysts or solvent on the reaction kinetics. ic.ac.ukresearchgate.net

    Another important reaction of oximes is the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. Quantum chemical calculations can be employed to study the mechanism of this rearrangement for this compound, predicting the migratory aptitude of the phenyl and methyl groups and the stereochemical outcome of the reaction.

    Molecular Modeling and Dynamics Simulations

    Molecular modeling encompasses a range of computational techniques to build, visualize, and simulate the behavior of molecules. Molecular dynamics (MD) simulations, in particular, can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target.

    An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the molecule interacts with the solvent molecules through hydrogen bonding and other non-covalent interactions. This can provide insights into its solubility and how the solvent might influence its conformational preferences and reactivity. For instance, MD simulations have been used to study the unbinding process of oxime drugs from enzymes, highlighting the importance of interactions like cation-π, water bridges, and hydrogen bonds. nih.gov

    Furthermore, if this compound were to be investigated for its potential biological activity, molecular docking studies could be performed to predict its binding mode to a target protein. Subsequent MD simulations of the protein-ligand complex could then be used to assess the stability of the binding and to understand the key interactions that contribute to its affinity. Such simulations are becoming increasingly important in the field of drug design and discovery. nih.gov

    Q & A

    Q. What are the optimized synthetic routes for (3-Methoxyphenyl)acetone oxime, and how do reaction parameters influence yield?

    • Methodological Answer : this compound can be synthesized via two primary routes:

    Ammoximation : Reacting (3-Methoxyphenyl)acetone with hydroxylamine hydrochloride (NH2_2OH·HCl) in a basic aqueous solution (e.g., KOH) under reflux (60–80°C). This method achieves yields >85% with a molar ratio of 1:1.2 (ketone:hydroxylamine) .

    Catalytic Ammoximation : Using titanium silicalite-1 (TS-1) as a catalyst with H2_2O2_2 and NH3_3 in a solvent system (e.g., methanol/water). Optimal conditions include 70°C, 2–4 h reaction time, and a NH3_3:ketone molar ratio of 2:1, yielding >95% selectivity .

    • Critical Parameters :
    • Solvent Choice : Polar aprotic solvents (e.g., acetone) enhance reaction rates by stabilizing intermediates .
    • Catalyst Loading : TS-1 catalyst at 5 wt.% maximizes H2_2O2_2 utilization while minimizing by-products like hydrazones .

    Q. What spectroscopic techniques are most effective for characterizing this compound and its isomers?

    • Methodological Answer :
    • IR Spectroscopy : The oxime C=N stretch appears at 1630–1670 cm1^{-1}, while the O-H (oxime) stretch is observed at 3200–3400 cm1^{-1} .
    • 1^1H NMR : The oxime proton (-NOH) resonates at δ 8.5–9.5 ppm (singlet). E/Z isomer ratios can be determined via integration of distinct methyl or aromatic proton signals (e.g., a 3:1 E/Z ratio observed in acetone-d6_6) .
    • X-ray Crystallography : Single crystals grown from acetone confirm stereochemistry and hydrogen-bonding patterns (e.g., intramolecular H-bonds stabilizing the E-isomer) .

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
    • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
    • Fire Hazards : Use CO2_2 or dry chemical extinguishers. Toxic gases (e.g., NOx_x) may form during combustion; evacuate and use self-contained breathing apparatus .

    Advanced Research Questions

    Q. How does this compound function as a directing group in transition-metal-catalyzed C–H functionalization?

    • Methodological Answer : The oxime ether moiety coordinates to transition metals (e.g., Rh, Pd), enabling regioselective C–H activation at meta or ortho positions. For example:
    • Rh-Catalyzed Alkenylation : In the presence of [RhCp*Cl2_2]2_2 and AgSbF6_6, this compound directs alkenylation at the phenol’s ortho position with acrylates (70–85% yield) .
    • Pd-Catalyzed Arylation : Using Pd(OAc)2_2/NBE relay catalysis, meta-arylation of benzylic alcohols achieves 14–60% yields, dependent on electronic effects of substituents .
    • Key Factors :
    • Steric Effects : Bulky oxime substituents (e.g., acetone vs. cyclohexanone) reduce steric hindrance, improving reactivity .
    • Solvent Optimization : Dichloroethane (DCE) enhances metal coordination compared to THF .

    Q. What mechanistic insights explain the acid-mediated rearrangement of this compound?

    • Methodological Answer : Under concentrated H2_2SO4_4, the oxime undergoes a Bayer-Villiger-like rearrangement :

    Protonation : The oxime -NOH group is protonated, forming a nitrenium ion intermediate.

    Dehydration : Loss of H2_2O generates an imine (CH3_3C=N-CH3_3).

    Rearrangement : Methyl migration yields N-methyl ethanamide (CH3_3C(O)NHCH3_3) via a six-membered transition state .

    • DFT Studies : Activation barriers for imine formation (15–20 kcal/mol) and rearrangement (25–30 kcal/mol) confirm the rate-limiting step .

    Q. How can computational modeling resolve contradictions in experimental E/Z isomer ratios?

    • Methodological Answer :
    • DFT Calculations : Use hybrid functionals (e.g., PBE0) with def2-TZVPP basis sets to calculate relative energies of E/Z isomers. For example, the E-isomer of 4-(hydroxyimino)pentan-2-one is 3 kcal/mol more stable than the Z-isomer, aligning with a 9:1 experimental ratio .
    • Solvent Effects : Implicit solvent models (e.g., COSMO) account for H-bonding in polar solvents, which stabilize the Z-isomer in acetone .
    • Kinetic vs. Thermodynamic Control : MD simulations reveal that fast crystallization in acetone favors the E-isomer, despite Z being thermodynamically stable in solution .

    Q. What strategies improve the stability of this compound derivatives under oxidative conditions?

    • Methodological Answer :
    • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) on the oxime nitrogen to hinder oxidation .
    • Chelation : Use transition metals (e.g., Cu2+^{2+}) to form stable complexes, preventing radical degradation pathways .
    • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid base-catalyzed decomposition .

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